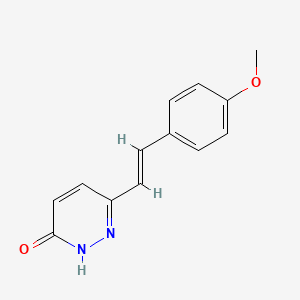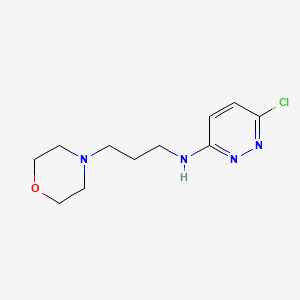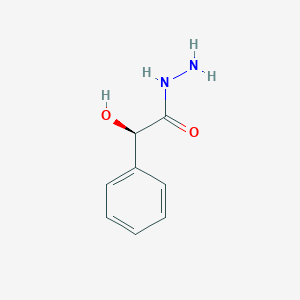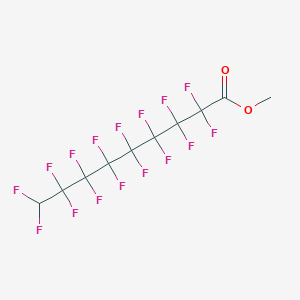
4-(2-Isocyanoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Isocyanoethyl)pyridine is a chemical compound with the molecular formula C₈H₈N₂O . It is also known by its IUPAC name: 4-(2-isocyanatoethyl)pyridine . The compound features a pyridine ring with an isocyanoethyl group attached at the 4-position. The presence of the isocyanate functional group makes it an interesting building block for various synthetic applications .
Synthesis Analysis
The synthesis of 4-(2-isocyanatoethyl)pyridine involves the reaction of appropriate precursors. While specific synthetic routes may vary, one common method is the reaction between 4-hydroxy-1,6-dimethyl pyridine-2-ones and 1-aryloxy-4-chloro-2-ynes under reflux conditions with the aid of basic catalysts. This process yields the desired compound .
Molecular Structure Analysis
The molecular structure of 4-(2-isocyanatoethyl)pyridine consists of a pyridine ring (with nitrogen atoms at positions 1 and 6) and an isocyanoethyl group attached to the 4-position. The isocyanate functional group (-N=C=O) provides reactivity and versatility for further chemical transformations .
Chemical Reactions Analysis
- Polymerization : The isocyanate functionality allows for polymerization reactions to form polyurethanes or other polymers .
Physical And Chemical Properties Analysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-isocyanoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQRIRRVWECJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isocyanoethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3043277.png)


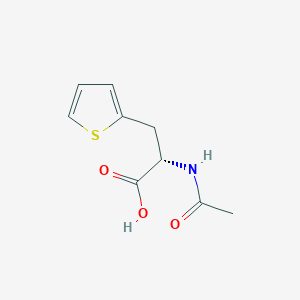
![[(6-Chloropyridazin-3-yl)(methyl)amino]methanenitrile](/img/structure/B3043281.png)


![N-[(E)-(dimethylamino)methylidene]thiourea](/img/structure/B3043284.png)
